molecular formula C24H16BrClN2O4 B2542692 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-92-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2542692
CAS No.: 330200-92-5
M. Wt: 511.76
InChI Key: GGTGXONZFOEJLP-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, chlorine, and a dioxopyrrolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Benzoylation: The initial step involves the benzoylation of an appropriate amine with 2-chlorobenzoyl chloride under basic conditions.

    Bromination: The resulting benzoyl compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Dioxopyrrolidinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-aminobenzamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of the dioxopyrrolidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClN2O4/c25-15-7-10-20(18(13-15)23(31)17-3-1-2-4-19(17)26)27-24(32)14-5-8-16(9-6-14)28-21(29)11-12-22(28)30/h1-10,13H,11-12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGXONZFOEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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